molecular formula C10H11NO3 B13412760 Phenol, 2-[1-[N-acetoxyimino]ethyl]-

Phenol, 2-[1-[N-acetoxyimino]ethyl]-

Katalognummer: B13412760
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: IDGZAIMNRXPJNW-YRNVUSSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 2-[1-[N-acetoxyimino]ethyl]- is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound has a unique structure due to the presence of an acetoxyimino group, which imparts distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[1-[N-acetoxyimino]ethyl]- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a nucleophile under specific conditions. For instance, the presence of electron-withdrawing groups on the aromatic ring can facilitate the substitution reaction . The reaction conditions often include the use of strong bases and elevated temperatures to drive the reaction to completion.

Industrial Production Methods

Industrial production of Phenol, 2-[1-[N-acetoxyimino]ethyl]- may involve catalytic processes. Catalysts such as copper complexes can be used to hydroxylate aryl halides, converting them into phenols . This method is advantageous due to its efficiency and the ability to produce phenols in high yields.

Wissenschaftliche Forschungsanwendungen

Phenol, 2-[1-[N-acetoxyimino]ethyl]- has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Phenol, 2-[1-[N-acetoxyimino]ethyl]- involves its interaction with molecular targets through hydrogen bonding and electrophilic substitution reactions. The hydroxyl group in phenols can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the aromatic ring can undergo electrophilic substitution, leading to the formation of various derivatives .

Vergleich Mit ähnlichen Verbindungen

Phenol, 2-[1-[N-acetoxyimino]ethyl]- can be compared with other phenolic compounds such as:

The presence of the acetoxyimino group in Phenol, 2-[1-[N-acetoxyimino]ethyl]- imparts unique chemical properties, making it distinct from other phenolic compounds.

Eigenschaften

Molekularformel

C10H11NO3

Molekulargewicht

193.20 g/mol

IUPAC-Name

[(E)-1-(2-hydroxyphenyl)ethylideneamino] acetate

InChI

InChI=1S/C10H11NO3/c1-7(11-14-8(2)12)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3/b11-7+

InChI-Schlüssel

IDGZAIMNRXPJNW-YRNVUSSQSA-N

Isomerische SMILES

C/C(=N\OC(=O)C)/C1=CC=CC=C1O

Kanonische SMILES

CC(=NOC(=O)C)C1=CC=CC=C1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.